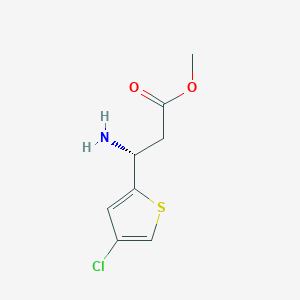
Methyl (r)-3-amino-3-(4-chlorothiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate is a compound that belongs to the class of amino acid derivatives. It features a thiophene ring substituted with a chlorine atom and an amino group, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-chlorothiophene with appropriate reagents under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and the thiophene ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate
- Methyl ®-3-amino-3-(4-fluorothiophen-2-yl)propanoate
- Methyl ®-3-amino-3-(4-methylthiophen-2-yl)propanoate
Uniqueness
Methyl ®-3-amino-3-(4-chlorothiophen-2-yl)propanoate is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C8H10ClNO2S |
|---|---|
Peso molecular |
219.69 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoate |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1 |
Clave InChI |
WCRDBPQVDRVNGD-ZCFIWIBFSA-N |
SMILES isomérico |
COC(=O)C[C@H](C1=CC(=CS1)Cl)N |
SMILES canónico |
COC(=O)CC(C1=CC(=CS1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


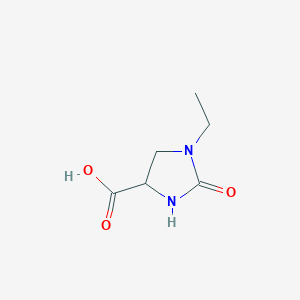
![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)


![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
![6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B13486846.png)
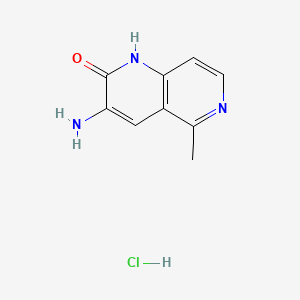
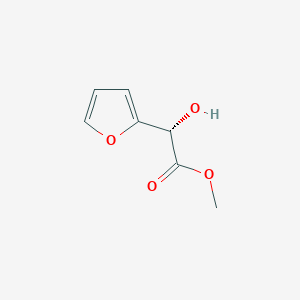
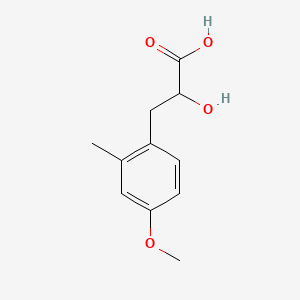
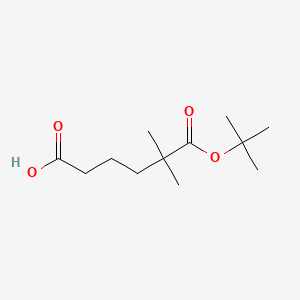
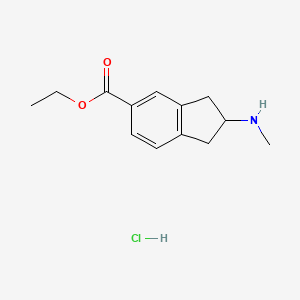
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13486887.png)
